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Abstract
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free

catalysis, enabling the activation of small molecules and facilitating a range of chemical

transformations. This technical guide focuses on the core principles and applications of FLPs

centered around the sterically encumbered Lewis acid, trimesitylborane (B(Mes)₃). Through a

detailed exploration of its synthesis, reactivity, and catalytic applications, this document

provides researchers and professionals in drug development with a comprehensive

understanding of the utility of trimesitylborane in FLP chemistry. Key quantitative data,

detailed experimental protocols, and mechanistic pathways are presented to facilitate the

practical application of this chemistry.

Introduction to Frustrated Lewis Pairs and the Role
of Trimesitylborane
Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered

from forming a classical dative bond. This "frustration" results in unquenched reactivity at both

the acidic and basic centers, which can cooperatively activate a variety of small molecules such

as H₂, CO₂, and olefins.[1]
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Trimesitylborane, B(Mes)₃, is a bulky triarylborane that serves as an effective Lewis acid

component in many FLP systems.[2][3] Its three mesityl (2,4,6-trimethylphenyl) groups create

significant steric hindrance around the boron center, preventing adduct formation with bulky

Lewis bases like trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃).[1] This

property makes B(Mes)₃ a cornerstone reagent for FLP-mediated transformations, including

catalytic hydrogenation and carbon dioxide capture.[1][4]

Synthesis of Trimesitylborane
The synthesis of trimesitylborane is typically achieved through the reaction of a mesityl

Grignard reagent with a boron trihalide, such as boron trifluoride diethyl etherate (BF₃·OEt₂).

The bulky mesityl groups drive the reaction to completion, affording the desired triarylborane in

good yield.

Experimental Protocol: Synthesis of Trimesitylborane
Materials:

Magnesium turnings

2-Bromomesitylene

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Anhydrous diethyl ether

Anhydrous toluene

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a reflux

condenser, dropping funnel, and magnetic stirrer, magnesium turnings (3.0 g, 125 mmol) are

placed in anhydrous diethyl ether (50 mL). A solution of 2-bromomesitylene (25.0 g, 125

mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium suspension.

The reaction is initiated with gentle heating if necessary. After the addition is complete, the

mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.
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Reaction with Boron Trifluoride: The Grignard solution is cooled to 0 °C in an ice bath. A

solution of boron trifluoride diethyl etherate (5.9 g, 41.7 mmol) in anhydrous diethyl ether (50

mL) is added dropwise to the stirred Grignard reagent over a period of 1 hour.

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room

temperature for an additional 2 hours. The mixture is then carefully quenched by the slow

addition of a saturated aqueous solution of ammonium chloride. The organic layer is

separated, and the aqueous layer is extracted with diethyl ether. The combined organic

layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed

under reduced pressure.

Purification: The crude product is recrystallized from a hot toluene/heptane mixture to afford

trimesitylborane as a white crystalline solid.

Characterization Data:

Appearance: White to off-white crystalline solid.

Melting Point: 193-195 °C.[3]

¹¹B NMR (CDCl₃): δ = +74.4 ppm (broad singlet).

¹H NMR (CDCl₃): δ = 6.84 (s, 6H, Ar-H), 2.32 (s, 18H, o-CH₃), 1.98 (s, 9H, p-CH₃).

¹³C NMR (CDCl₃): δ = 148.3 (ipso-C), 141.3, 139.3, 128.4, 23.4 (o-CH₃), 21.2 (p-CH₃).

Activation of Small Molecules
A hallmark of FLP chemistry is the activation of small, kinetically inert molecules. B(Mes)₃-

based FLPs have demonstrated remarkable efficacy in activating dihydrogen and carbon

dioxide.

Dihydrogen Activation
The combination of B(Mes)₃ with a sterically hindered phosphine, such as trimesitylphosphine

(P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃), results in the heterolytic cleavage of dihydrogen

(H₂). This process yields a phosphonium borohydride salt, [R₃PH]⁺[HB(Mes)₃]⁻, which serves

as a metal-free source of a proton and a hydride.[1]
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Caption: Heterolytic cleavage of H₂ by a B(Mes)₃/PR₃ FLP.

Experimental Protocol: Dihydrogen Activation with
B(Mes)₃ and P(tBu)₃
Materials:

Trimesitylborane (B(Mes)₃)

Tri-tert-butylphosphine (P(tBu)₃)

Anhydrous toluene

Schlenk flask equipped with a J. Young valve

Hydrogen gas (high purity)

Procedure:

In a glovebox, a Schlenk flask is charged with trimesitylborane (368 mg, 1.0 mmol) and tri-

tert-butylphosphine (202 mg, 1.0 mmol).

Anhydrous toluene (10 mL) is added, and the flask is sealed with a J. Young valve.

The flask is removed from the glovebox and connected to a hydrogen line.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1594746?utm_src=pdf-body-img
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The solution is degassed via three freeze-pump-thaw cycles, and then backfilled with

hydrogen gas (1 atm).

The reaction mixture is stirred at room temperature for 4 hours. The formation of a white

precipitate indicates the formation of the phosphonium borohydride salt.

The precipitate can be isolated by filtration under an inert atmosphere, washed with cold

pentane, and dried under vacuum.

Characterization Data for [tBu₃PH]⁺[HB(Mes)₃]⁻:

³¹P NMR (CD₂Cl₂): A doublet centered around δ = +50 ppm (¹J(P,H) ≈ 450 Hz), characteristic

of a phosphonium proton.

¹¹B NMR (CD₂Cl₂): A broad quartet centered around δ = -20 to -30 ppm, indicative of a

tetracoordinate boron with one directly attached hydrogen.[5][6]

Carbon Dioxide Activation
B(Mes)₃-based FLPs can also capture and activate carbon dioxide (CO₂). The Lewis basic

phosphine attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center

coordinates to one of the oxygen atoms. This results in the formation of a zwitterionic adduct

where the CO₂ molecule is chemically activated.[7]

B(Mes)₃

R₃P⁺-C(O)O⁻-B(Mes)₃

 + CO₂

PR₃

CO₂
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Caption: Activation of CO₂ by a B(Mes)₃/PR₃ FLP.

Catalytic Applications: Hydrogenation of Imines
One of the most significant applications of B(Mes)₃-based FLPs is in the metal-free catalytic

hydrogenation of unsaturated substrates, such as imines. The phosphonium borohydride salt,

formed by H₂ activation, serves as the active catalyst for the reduction.

Catalytic Cycle for Imine Hydrogenation
The catalytic cycle for the hydrogenation of an imine, for example, N-benzylideneaniline,

involves several key steps:

H₂ Activation: The FLP (B(Mes)₃ and a phosphine) reversibly activates H₂ to form the

phosphonium borohydride salt.

Protonation of Imine: The acidic proton from the phosphonium cation is transferred to the

nitrogen atom of the imine, forming an iminium ion.

Hydride Transfer: The hydridic borate anion delivers a hydride to the electrophilic carbon of

the iminium ion, yielding the corresponding amine and regenerating the FLP.

Catalyst Regeneration: The regenerated FLP can then activate another molecule of H₂,

continuing the catalytic cycle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Cycle

B(Mes)₃ + PR₃

[R₃PH]⁺[HB(Mes)₃]⁻

+ H₂

[R'CH=N⁺HR''][HB(Mes)₃]⁻

+ Imine

Imine (R'CH=NR'')

Amine (R'CH₂-NHR'')

+ Amine

Click to download full resolution via product page

Caption: Catalytic cycle for imine hydrogenation with a B(Mes)₃ FLP.

Experimental Protocol: Catalytic Hydrogenation of N-
Benzylideneaniline
Materials:

Trimesitylborane (B(Mes)₃)

Tri-tert-butylphosphine (P(tBu)₃)

N-benzylideneaniline

Anhydrous toluene
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High-pressure autoclave

Hydrogen gas (high purity)

Procedure:

To a glass liner for a high-pressure autoclave, trimesitylborane (18.4 mg, 0.05 mmol, 5

mol%), tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%), and N-benzylideneaniline (181

mg, 1.0 mmol) are added inside a glovebox.

Anhydrous toluene (5 mL) is added, and the liner is sealed inside the autoclave.

The autoclave is removed from the glovebox, purged several times with hydrogen gas, and

then pressurized to 40 atm with H₂.

The reaction mixture is stirred and heated to 100 °C for 24 hours.

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is

analyzed by GC-MS or ¹H NMR to determine the conversion to N-benzylaniline.

For isolation, the solvent is removed under reduced pressure, and the residue is purified by

column chromatography on silica gel.

Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of

trimesitylborane and related FLP systems.

Table 1: Thermodynamic and Kinetic Data for H₂ Activation

Lewis Acid Lewis Base
ΔH‡
(kcal/mol)

ΔS‡
(cal/mol·K)

ΔH_rxn
(kcal/mol)

Reference

B(C₆F₅)₃ P(Mes)₃ 3.25 -48.7 -33.7 [4]

B(Mes)₃ P(tBu)₃ ND ND ND

B(C₆F₅)₃ P(tBu)₃ ~3.9 (calc.) ND ~-4.3 (calc.) [8]
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ND: Not Determined

Table 2: Representative ¹¹B and ³¹P NMR Chemical Shifts

Compound /
Adduct

Solvent ¹¹B δ (ppm) ³¹P δ (ppm) Reference

B(Mes)₃ CDCl₃ +74.4 - This work

P(tBu)₃ CDCl₃ - +63.2 [9]

[tBu₃PH]⁺[HB(C₆

F₅)₃]⁻
CD₂Cl₂ -24.1 +53.4 [10]

[Mes₃PH]⁺[HB(C

₆F₅)₃]⁻
CD₂Cl₂ -23.5 +37.0 [4]

[R₃PH]⁺[HB(Mes

)₃]⁻
Est. -20 to -30 +30 to +60 [5][6]

Est.: Estimated range based on similar structures

Table 3: Catalytic Hydrogenation of Imines with B(C₆F₅)₃/P(tBu)₃ FLP

Imine
Substrate

Product Amine Yield (%) Conditions Reference

N-benzylidene-
tert-
butylamine

N-benzyl-tert-
butylamine

>98
5 mol% cat., 4
atm H₂, 80°C,
24h

[10]

N-(1-

phenylethylidene

)aniline

N-(1-

phenylethyl)anilin

e

95

5 mol% cat., 4

atm H₂, 80°C,

40h

[10]

N-

cyclohexylidenec

yclohexylamine

N-

cyclohexylcycloh

exylamine

>98

5 mol% cat., 4

atm H₂, 80°C,

24h

[10]

(Data for the analogous B(C₆F₅)₃ system is provided for illustrative purposes)
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Conclusion
Trimesitylborane is a versatile and powerful Lewis acid for the construction of frustrated Lewis

pairs. Its steric bulk effectively prevents the formation of classical Lewis adducts with hindered

bases, enabling the cooperative activation of small molecules like dihydrogen and carbon

dioxide. The application of B(Mes)₃-based FLPs in metal-free catalytic hydrogenations offers a

valuable alternative to traditional transition metal catalysts, with significant potential in organic

synthesis and drug development. The data and protocols presented in this guide provide a

solid foundation for researchers to explore and utilize the rich chemistry of trimesitylborane-

based frustrated Lewis pairs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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